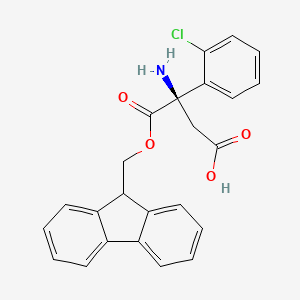
2,4(3H,5H)-Furandione, 3-(phenylazo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenylazo)furan-2,4(3H,5H)-dione is a heterocyclic compound that features a furan ring substituted with a phenylazo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylazo)furan-2,4(3H,5H)-dione typically involves the reaction of aromatic amines with furan derivatives. One common method is the three-component reaction of aromatic amines, aldehydes, and acetylenic esters, catalyzed by HY Zeolite nano-powder . This method provides good yields and is considered efficient and green.
Industrial Production Methods
The use of zeolite nano-powders and other catalysts like SnCl2 and ZnO nanoparticles has been explored for the synthesis of similar compounds .
Análisis De Reacciones Químicas
Types of Reactions
3-(Phenylazo)furan-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenylazo group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,4-dione derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-(Phenylazo)furan-2,4(3H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: The compound is used in the development of materials with specific properties, such as dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-(Phenylazo)furan-2,4(3H,5H)-dione involves its interaction with molecular targets and pathways in biological systems. The phenylazo group can undergo reduction to form amines, which can then interact with various enzymes and receptors. The furan ring structure also contributes to its reactivity and potential biological activities.
Comparación Con Compuestos Similares
3-(Phenylazo)furan-2,4(3H,5H)-dione can be compared with other similar compounds, such as:
2(5H)-Furanone: A simpler furan derivative with different reactivity and applications.
3-Hydroxy-4,5-dimethyl-2(5H)-furanone: Another furan derivative with distinct chemical properties and uses.
Propiedades
Fórmula molecular |
C10H8N2O3 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
3-phenyldiazenyloxolane-2,4-dione |
InChI |
InChI=1S/C10H8N2O3/c13-8-6-15-10(14)9(8)12-11-7-4-2-1-3-5-7/h1-5,9H,6H2 |
Clave InChI |
GTDHVSCESSCJJZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C(C(=O)O1)N=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





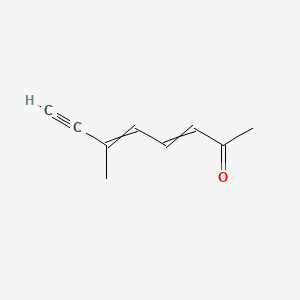
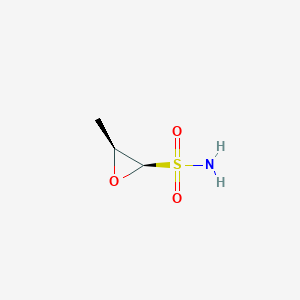
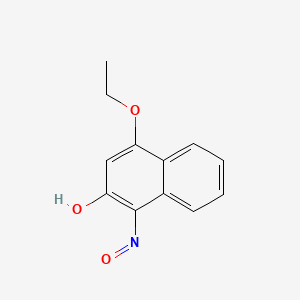
![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,3-diol](/img/structure/B13835908.png)

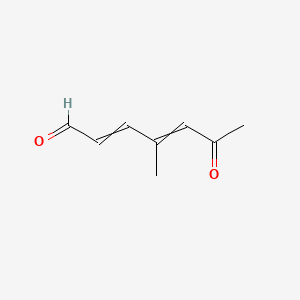
![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/structure/B13835923.png)
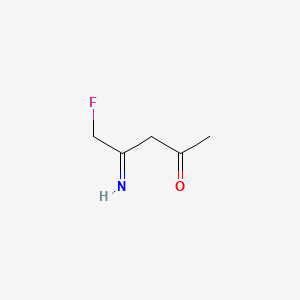
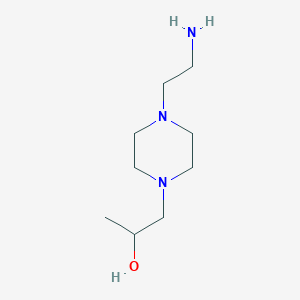
![2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13835948.png)
